

Technical Guide: Predicted pKa and Isoelectric Point of H-Lys-Asp-OH

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Compound of Interest

Compound Name: *H-Lys-Asp-OH*

Cat. No.: *B3250847*

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed analysis of the predicted acid dissociation constants (pKa) and the isoelectric point (pI) of the dipeptide L-Lysyl-L-Aspartic acid (**H-Lys-Asp-OH**).

Understanding these fundamental physicochemical properties is crucial for applications in drug formulation, protein engineering, and biochemical analysis, as they govern the molecule's charge, solubility, and interactions in aqueous environments.

Ionizable Groups and Predicted pKa Values

The dipeptide **H-Lys-Asp-OH** possesses four ionizable groups that contribute to its acid-base properties: the N-terminal α -amino group, the C-terminal α -carboxyl group, the side chain of aspartic acid, and the side chain of lysine. The pKa is the pH at which an ionizable group is 50% dissociated.

The predicted pKa values for each group are influenced by their local chemical environment. While exact values can vary, typical pKa values for these groups within a peptide are well-established.^{[1][2]}

Data Presentation: Predicted pKa Values

The table below summarizes the predicted pKa values for the ionizable groups in **H-Lys-Asp-OH**. These values are based on average measurements for such groups in peptides and proteins.^{[1][3][4]}

Ionizable Group	Structure	Predicted pKa	Charge when Protonated	Charge when Deprotonated
C-Terminal α -Carboxyl	-COOH	~3.3	0	-1
Aspartic Acid Side Chain (β -Carboxyl)	-CH ₂ -COOH	~3.7	0	-1
N-Terminal α -Amino	-NH ₃ ⁺	~8.0	+1	0
Lysine Side Chain (ϵ -Amino)	-(CH ₂) ₄ -NH ₃ ⁺	~10.5	+1	0

Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge. At this pH, the molecule's positive and negative charges are balanced, leading to minimal solubility and no migration in an electric field.

Experimental Protocols: pKa and pI Determination

The pKa values of ionizable groups in peptides and proteins are experimentally determined primarily through titration methods.

Methodology: Potentiometric Titration

- **Sample Preparation:** The peptide is dissolved in a degassed, deionized water solution of known concentration. An inert salt (e.g., KCl) is often added to maintain constant ionic strength.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added to fully protonate all ionizable groups. Then, a standardized strong base (e.g., NaOH) is added incrementally.
- **pH Measurement:** The pH of the solution is precisely measured after each addition of the titrant using a calibrated pH meter.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).

The isoelectric point can be identified on the titration curve or calculated from the relevant pKa values as described below.

Calculation Protocol for the Predicted pI of H-Lys-Asp-OH

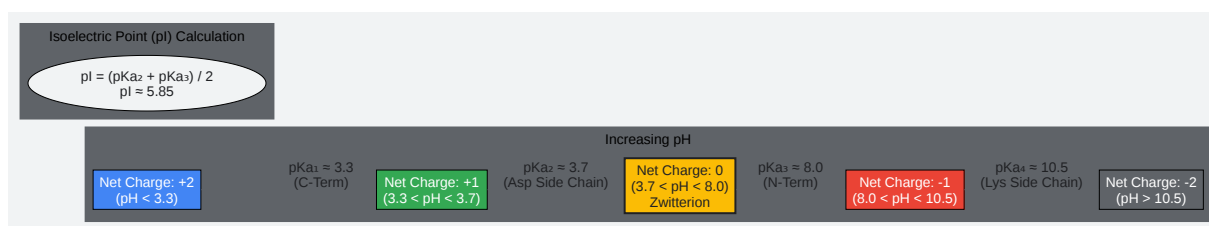
The pI is calculated by identifying the pKa values that "bracket" the neutral, or zwitterionic, form of the molecule and averaging them.

- **Order the pKa values:** Arrange the pKa values of all ionizable groups in ascending order:
 - pKa₁ (C-Terminal): ~3.3
 - pKa₂ (Asp Side Chain): ~3.7
 - pKa₃ (N-Terminal): ~8.0
 - pKa₄ (Lys Side Chain): ~10.5
- **Determine the net charge in each pH range:** The net charge of the dipeptide is determined by the protonation state of each group at a given pH.
 - pH < 3.3: All four groups are protonated. Net charge = (+1) + (+1) = +2.
 - 3.3 < pH < 3.7: The C-terminal carboxyl is deprotonated. Net charge = (-1) + (0) + (+1) + (+1) = +1.
 - 3.7 < pH < 8.0: The C-terminal and Asp side chain carboxyls are deprotonated. Net charge = (-1) + (-1) + (+1) + (+1) = 0.
 - 8.0 < pH < 10.5: The two carboxyl groups and the N-terminal amino group are deprotonated. Net charge = (-1) + (-1) + (0) + (+1) = -1.
 - pH > 10.5: All four groups are deprotonated. Net charge = (-1) + (-1) + (0) + (0) = -2.

- Identify the bracketing pKa values: The net charge of the dipeptide is zero in the pH range between the pKa of the aspartic acid side chain (pKa₂) and the pKa of the N-terminal amino group (pKa₃).
- Calculate the pI: The pI is the average of these two pKa values.
 - $pI = (pK_{a2} + pK_{a3}) / 2$
 - $pI = (3.7 + 8.0) / 2$
 - $pI \approx 5.85$

Visualization of Ionization States

The following diagram illustrates the relationship between pH, the ionization state of the dipeptide **H-Lys-Asp-OH**, and its resulting net charge.



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Caption: Ionization states of **H-Lys-Asp-OH** as a function of pH.

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